1-chloro-5-(difluoromethoxy)isoquinoline
Overview
Description
1-Chloro-5-(difluoromethoxy)isoquinoline is a chemical compound with the molecular formula C10H6ClF2NO and a molecular weight of 229.61 g/mol . This compound is part of the isoquinoline family, which is known for its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
The synthesis of 1-chloro-5-(difluoromethoxy)isoquinoline can be achieved through several routes. One common method involves the direct introduction of fluorine or fluorinated groups onto the isoquinoline ring. This can be done using reagents such as potassium fluoride in the presence of a suitable catalyst . Another approach involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Chloro-5-(difluoromethoxy)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Addition-Elimination Reactions: These reactions are facilitated by the presence of the fluorine atoms, which can stabilize intermediates.
Common reagents used in these reactions include potassium fluoride, sulfuric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-5-(difluoromethoxy)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-chloro-5-(difluoromethoxy)isoquinoline involves its interaction with specific molecular targets. The presence of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate pathways involved in cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
1-Chloro-5-(difluoromethoxy)isoquinoline can be compared to other fluorinated isoquinolines, such as:
- 1,3-Dichloroisoquinoline
- 3-Chloro-1-fluoroisoquinoline
- Trifluoromethylated isoquinolines
These compounds share similar structural features but differ in their specific substituents and reactivity. The unique combination of chlorine and difluoromethoxy groups in this compound gives it distinct properties and applications .
Properties
IUPAC Name |
1-chloro-5-(difluoromethoxy)isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-9-7-2-1-3-8(15-10(12)13)6(7)4-5-14-9/h1-5,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJIESLCESDESX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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